molecular formula C17H24N2O12 B13724697 (R,S)-Nornicotine Bitartrate CAS No. 7702-84-3

(R,S)-Nornicotine Bitartrate

Cat. No.: B13724697
CAS No.: 7702-84-3
M. Wt: 448.4 g/mol
InChI Key: AZPBYZSNKVOUQO-UHFFFAOYSA-N
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Description

(R,S)-Nornicotine Bitartrate is a chemical compound derived from nornicotine, an alkaloid found in tobacco It is a racemic mixture, meaning it contains equal amounts of both enantiomers ®-nornicotine and (S)-nornicotine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R,S)-Nornicotine Bitartrate typically involves the reduction of nicotine to nornicotine, followed by the formation of the bitartrate salt. The reduction can be achieved using various reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled conditions. The resulting nornicotine is then reacted with tartaric acid to form the bitartrate salt.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar methods but optimized for efficiency and yield. The process includes the purification of nicotine, reduction to nornicotine, and subsequent reaction with tartaric acid. The final product is then purified and crystallized to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

(R,S)-Nornicotine Bitartrate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form nornicotine N-oxide.

    Reduction: Further reduction can yield dihydronornicotine.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like alkyl halides can be used under basic conditions.

Major Products Formed

    Oxidation: Nornicotine N-oxide.

    Reduction: Dihydronornicotine.

    Substitution: Various substituted nornicotine derivatives.

Scientific Research Applications

(R,S)-Nornicotine Bitartrate has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other alkaloids and complex organic molecules.

    Biology: Studies focus on its effects on the nervous system and its potential as a tool for understanding nicotine addiction.

    Medicine: Research explores its potential therapeutic uses, including its role in smoking cessation aids.

    Industry: It is used in the development of nicotine replacement therapies and other pharmaceutical products.

Mechanism of Action

The mechanism of action of (R,S)-Nornicotine Bitartrate involves its interaction with nicotinic acetylcholine receptors (nAChRs) in the nervous system. It binds to these receptors, mimicking the effects of nicotine, leading to the release of neurotransmitters such as dopamine. This interaction is crucial for its potential use in smoking cessation therapies, as it can help reduce nicotine cravings and withdrawal symptoms.

Comparison with Similar Compounds

Similar Compounds

    Nicotine: The parent compound from which nornicotine is derived.

    Anabasine: Another tobacco alkaloid with similar properties.

    Cotinine: A metabolite of nicotine with different pharmacological effects.

Uniqueness

(R,S)-Nornicotine Bitartrate is unique due to its racemic nature, providing a balanced mixture of both enantiomers

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique properties and diverse applications make it a valuable subject of study for researchers in chemistry, biology, medicine, and industry.

Properties

CAS No.

7702-84-3

Molecular Formula

C17H24N2O12

Molecular Weight

448.4 g/mol

IUPAC Name

1-(1H-benzimidazol-2-yl)hexane-1,2,3,4,5,6-hexol;2,3-dihydroxybutanedioic acid

InChI

InChI=1S/C13H18N2O6.C4H6O6/c16-5-8(17)9(18)10(19)11(20)12(21)13-14-6-3-1-2-4-7(6)15-13;5-1(3(7)8)2(6)4(9)10/h1-4,8-12,16-21H,5H2,(H,14,15);1-2,5-6H,(H,7,8)(H,9,10)

InChI Key

AZPBYZSNKVOUQO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C(C(C(C(C(CO)O)O)O)O)O.C(C(C(=O)O)O)(C(=O)O)O

Origin of Product

United States

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